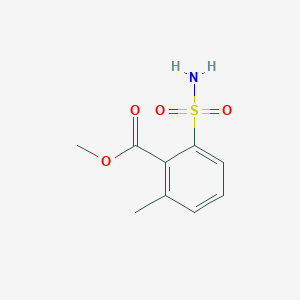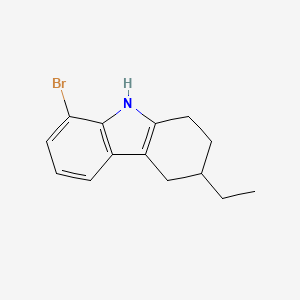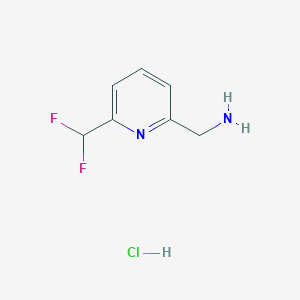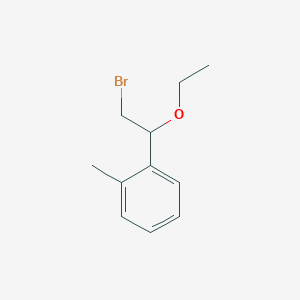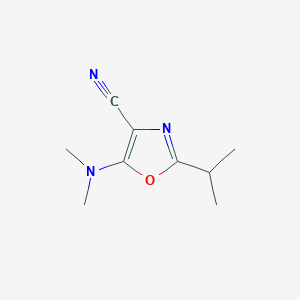![molecular formula C8H14F3NO2S B13634584 [3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)cyclohexyl]methanesulfonamide typically involves the introduction of a trifluoromethyl group to a cyclohexyl ring followed by the attachment of a methanesulfonamide group. One common method involves the reaction of cyclohexyl derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl compounds.
Scientific Research Applications
[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(Trifluoromethyl)cyclohexyl]methanesulfonamide
- [3-(Trifluoromethyl)cyclohexyl]methanamine
- [5-(Trifluoromethyl)-2-furyl]methylamine
Uniqueness
[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide is unique due to the specific positioning of the trifluoromethyl group on the cyclohexyl ring and the presence of the methanesulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H14F3NO2S |
|---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
[3-(trifluoromethyl)cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C8H14F3NO2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h6-7H,1-5H2,(H2,12,13,14) |
InChI Key |
BGNUQLGMWGBNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
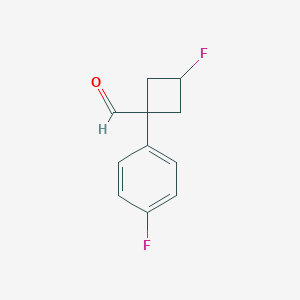
![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)
